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Compound of Interest

Compound Name: BMT-046091

Cat. No.: B15496919 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of BMT-046091 and its

relevance in the field of neuropathic pain research. BMT-046091 is a potent and highly

selective inhibitor of Adaptor-Associated Kinase 1 (AAK1), a serine/threonine kinase implicated

in the modulation of clathrin-mediated endocytosis. Research has demonstrated that inhibitors

of AAK1, a novel target for neuropathic pain, show significant efficacy in preclinical models of

this debilitating condition. This document details the mechanism of action, key experimental

data, and detailed protocols relevant to the study of AAK1 inhibition in the context of

neuropathic pain.

Core Concepts and Mechanism of Action
Adaptor-Associated Kinase 1 (AAK1) is a key regulator of the adaptor protein complex 2 (AP2),

which plays a crucial role in clathrin-mediated endocytosis. By phosphorylating the μ2 subunit

of the AP2 complex, AAK1 influences the internalization of various receptors and transporters.

In the context of neuropathic pain, the inhibition of AAK1 is thought to exert its analgesic effects

through the modulation of α2 adrenergic signaling, a pathway known to be involved in pain

processing. The tritiated radioligand, [3H]BMT-046091, has been instrumental in elucidating the

distribution of AAK1 in the central nervous system and in determining the target engagement of

AAK1 inhibitors.
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The following tables summarize the key quantitative data for BMT-046091 and the related

AAK1 inhibitor, LP-935509.

Table 1: In Vitro Potency and Selectivity of AAK1 Inhibitors

Compound Target Assay Type IC50 (nM) Notes

BMT-046091 AAK1

AAK1

phosphorylation

of a peptide from

the μ2 subunit

2.8

Inactive at >5 μM

in a panel of

other receptors,

transporters, and

enzymes.[1]

LP-935509 AAK1
Inhibition of μ2

phosphorylation
2.8 ± 0.4 ---

LP-935509 AAK1

Inhibition of

phosphorylation

of a peptide from

the μ2 protein

3.3 ± 0.7

ATP-competitive

inhibitor with a Ki

of 0.9 nM.

Table 2: In Vivo Efficacy of the AAK1 Inhibitor LP-935509 in a Neuropathic Pain Model

Animal Model Treatment
Dose (mg/kg,
p.o.)

Efficacy
Endpoint

Result

Rat Chronic

Constriction

Injury (CCI)

LP-935509 Not specified
Reversal of

tactile allodynia

Dose-dependent

occupation of

AAK1 binding

sites correlates

with

antinociceptive

responses.[1]

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of AAK1 in neuropathic pain

and a typical experimental workflow for evaluating AAK1 inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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